Ethyl 4-(4-methyl-2,6-dioxocyclohexyl)-3-oxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

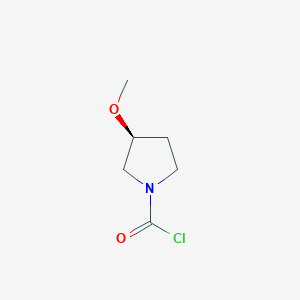

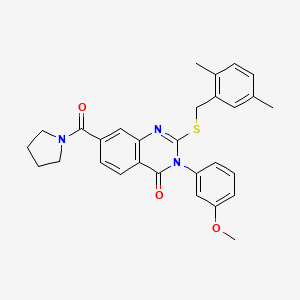

The compound seems to be a derivative of cyclohexane . It’s likely to have a complex structure due to the presence of multiple functional groups such as ester and ketone .

Molecular Structure Analysis

The compound likely contains a cyclohexane ring, which is a six-membered ring structure. It also appears to have an ester group (-COO-) and a ketone group (C=O) based on the name .Physical And Chemical Properties Analysis

Again, without specific data, we can only make general predictions. Ester compounds are often polar and may have a pleasant smell. The presence of a cyclohexane ring could make the compound relatively non-polar, affecting its solubility properties .Aplicaciones Científicas De Investigación

Versatile Precursor for Trifluoromethyl Heterocycles Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound closely related to Ethyl 4-(4-methyl-2,6-dioxocyclohexyl)-3-oxobutanoate, serves as a highly versatile intermediate for synthesizing a diverse array of trifluoromethyl heterocycles. Utilizing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, researchers can produce trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, demonstrating the compound's adaptability in synthesizing complex heterocyclic structures either directly or with minimal additional steps (Honey et al., 2012).

Pathway to Electron-deficient Dienes Ethyl 4-aryl-2,4-dioxobutanoates, via a stereoselective intramolecular Wittig reaction with a vinyltriphenylphosphonium salt, lead to the formation of cyclobutene derivatives. These derivatives, upon undergoing electrocyclic ring-opening reactions, produce highly electron-deficient 1,3-dienes. This process highlights the compound's role in synthesizing structurally unique dienes, contributing to advancements in organic synthesis and materials science (Yavari & Samzadeh‐Kermani, 1998).

Antimicrobial and Antioxidant Properties The derivative Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, synthesized through Knoevenagel condensation, demonstrates significant antimicrobial and antioxidant activities. Its molecular structure, confirmed by X-ray diffraction, plays a crucial role in its biological efficacy, showcasing the compound's potential in pharmaceutical applications (Kumar et al., 2016).

Biosynthesis of Ethylene from Methionine In a study on the biosynthesis of ethylene from methionine, 4-methylthio-2-oxobutanoate was identified as a putative intermediate. This finding underscores the compound's significance in biological processes, particularly in the production of ethylene, a critical plant hormone affecting growth and fruit ripening (Billington et al., 1979).

Enzymatic Production of Chiral Intermediates Research on the asymmetric reduction of Ethyl 4-chloro-3-oxobutanoate in organic solvent-water diphasic systems using microbial aldehyde reductase illustrates the compound's utility in producing chiral intermediates. This enzymatic process facilitates the production of ethyl (R)-4-chloro-3-hydroxybutanoate with high enantiomeric excess, essential for synthesizing chiral drugs (Shimizu et al., 1990).

Propiedades

IUPAC Name |

ethyl 4-(4-methyl-2,6-dioxocyclohexyl)-3-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O5/c1-3-18-13(17)7-9(14)6-10-11(15)4-8(2)5-12(10)16/h8,10H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMOUKYSEIUHAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1C(=O)CC(CC1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2945129.png)

![2-(benzyl(4-((4-ethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2945131.png)

![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2945133.png)

![5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2945138.png)

![2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2945145.png)

![1-[(4-Isopropylphenyl)sulfonyl]piperazine](/img/structure/B2945146.png)

![[2-(2-Fluorophenoxy)phenyl]methanol](/img/structure/B2945149.png)